![molecular formula C12H18O2Si B14471382 Trimethyl[(1-phenoxyprop-1-en-1-yl)oxy]silane CAS No. 65946-50-1](/img/structure/B14471382.png)
Trimethyl[(1-phenoxyprop-1-en-1-yl)oxy]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl[(1-phenoxyprop-1-en-1-yl)oxy]silane is a chemical compound known for its unique structural properties and versatile applications in various fields of science and industry. This compound is characterized by the presence of a trimethylsilyl group attached to a phenoxyprop-1-en-1-yl moiety, making it a valuable intermediate in organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(1-phenoxyprop-1-en-1-yl)oxy]silane typically involves the reaction of phenoxyprop-1-en-1-ol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
Phenoxyprop-1-en-1-ol+Trimethylchlorosilane→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl[(1-phenoxyprop-1-en-1-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Trimethyl[(1-phenoxyprop-1-en-1-yl)oxy]silane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: It serves as a precursor in the development of pharmaceuticals and diagnostic agents.
Industry: The compound is utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of Trimethyl[(1-phenoxyprop-1-en-1-yl)oxy]silane involves its ability to form stable bonds with various substrates through the trimethylsilyl group. This allows for the modification of molecular structures and the creation of new functional materials. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethyl[(1-phenylprop-1-en-1-yl)oxy]silane
- Trimethyl[(1-phenoxy-1-propenyl)oxy]silane
Comparison
Trimethyl[(1-phenoxyprop-1-en-1-yl)oxy]silane is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it particularly valuable in applications requiring specific functional modifications and stability.
Propiedades
Número CAS |
65946-50-1 |
|---|---|
Fórmula molecular |
C12H18O2Si |
Peso molecular |
222.35 g/mol |
Nombre IUPAC |
trimethyl(1-phenoxyprop-1-enoxy)silane |
InChI |
InChI=1S/C12H18O2Si/c1-5-12(14-15(2,3)4)13-11-9-7-6-8-10-11/h5-10H,1-4H3 |
Clave InChI |
CQVXDPLWTJHVGX-UHFFFAOYSA-N |
SMILES canónico |
CC=C(OC1=CC=CC=C1)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Silane, triethyl[(trimethylstannyl)ethynyl]-](/img/structure/B14471301.png)

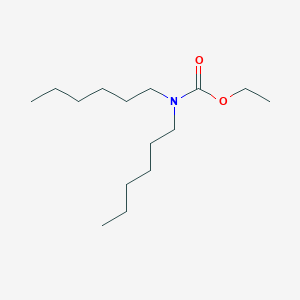
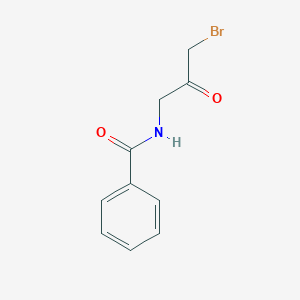
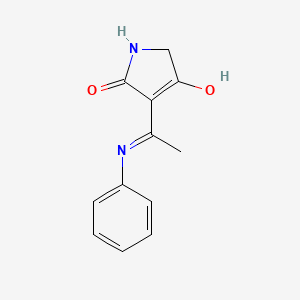

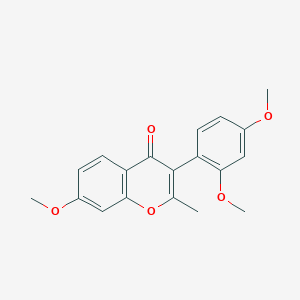
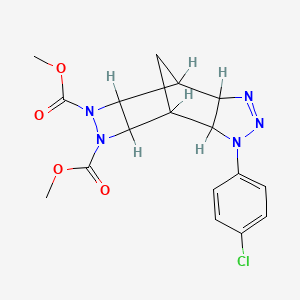
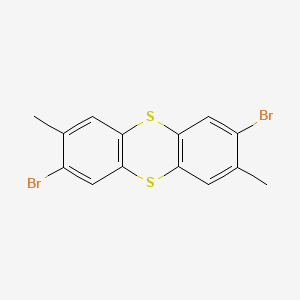
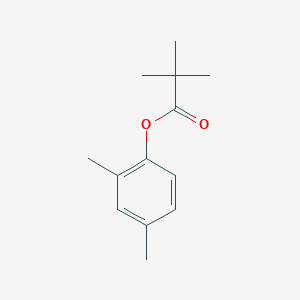
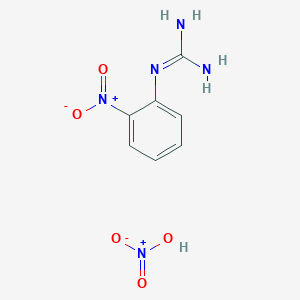

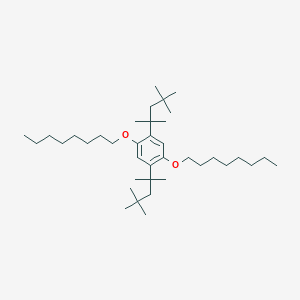
![Magnesium iodide [4-(methanesulfonyl)phenyl]methanide (1/1/1)](/img/structure/B14471389.png)
